8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18679356
InChI: InChI=1S/C15H15BrO5/c1-18-11-6-8(15(17)21-4)5-9-10(16)7-12(19-2)14(20-3)13(9)11/h5-7H,1-4H3
SMILES:
Molecular Formula: C15H15BrO5
Molecular Weight: 355.18 g/mol

8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester

CAS No.:

VCID: VC18679356

Molecular Formula: C15H15BrO5

Molecular Weight: 355.18 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester -

Description

8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester is a complex organic compound belonging to the class of naphthalene derivatives. It is characterized by a naphthalene ring substituted with a bromine atom and three methoxy groups, along with a carboxylic acid esterified with a methyl group. This compound is primarily used in various chemical reactions and has significant applications in scientific research, particularly in organic synthesis and biological studies.

Synthesis and Industrial Production

The synthesis of 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester typically involves several key steps, including the bromination of 2-naphthalenecarboxylic acid, followed by methylation and methoxylation processes. In industrial settings, these processes are optimized for high yield and purity through controlled conditions and the use of catalysts.

Applications in Research and Industry

This compound is of interest in both academic research and industrial applications due to its unique chemical properties. It participates in various chemical reactions, making it valuable in synthetic organic chemistry. Additionally, its biological activities are studied in pharmacological research, as it can influence enzyme activity and receptor binding, potentially leading to therapeutic applications.

Biological Activities and Mechanism of Action

The biological activities of 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester are influenced by its structural features, which enable it to interact with specific molecular targets within biological systems. Understanding these interactions is crucial for evaluating its potential therapeutic effects and optimizing its use in drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester, such as:

Compound NameMolecular FormulaUnique Features
8-Bromo-4-hydroxy-5-isopropoxy-naphthalene-2-carboxylic acid ethyl esterContains an isopropoxy group instead of methoxy groups
2-Naphthalenecarboxylic acid, 8-bromo-5-isopropoxy-4-methoxy-, methyl esterFeatures an isopropoxy group at a different position on the naphthalene ring
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)Contains a methylethoxy group which alters its reactivity profile

The specific arrangement of three methoxy groups on the naphthalene ring and its bromine substitution enhance its solubility and reactivity compared to similar compounds, making it particularly valuable in both synthetic and biological applications.

Product Name 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester
Molecular Formula C15H15BrO5
Molecular Weight 355.18 g/mol
IUPAC Name methyl 8-bromo-4,5,6-trimethoxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C15H15BrO5/c1-18-11-6-8(15(17)21-4)5-9-10(16)7-12(19-2)14(20-3)13(9)11/h5-7H,1-4H3
Standard InChIKey QPEJEAJPJGLARX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC
PubChem Compound 73013867
Last Modified Aug 10 2024

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